molecular formula C10H12BrCl B13169799 1-(1-Bromobutan-2-yl)-3-chlorobenzene

1-(1-Bromobutan-2-yl)-3-chlorobenzene

Cat. No.: B13169799
M. Wt: 247.56 g/mol
InChI Key: PGCYHTHPGHSUTG-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-3-chlorobenzene is a halogenated aromatic compound featuring a chlorobenzene ring substituted with a brominated butan-2-yl chain. Its molecular formula is C₁₀H₁₂BrCl, with a molecular weight of 247.56 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine on the benzene ring with the steric and electronic influence of the brominated alkyl chain.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-3-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3

InChI Key

PGCYHTHPGHSUTG-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-3-chlorobenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:

    Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) to yield 1-bromobutane.

    Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-(1-Bromobutan-2-yl)-3-chlorobenzene.

Industrial Production Methods

Industrial production of 1-(1-Bromobutan-2-yl)-3-chlorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-3-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Cyanobutan-2-yl)-3-chlorobenzene, and 1-(1-Aminobutan-2-yl)-3-chlorobenzene.

    Oxidation: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Formylbutan-2-yl)-3-chlorobenzene, and 1-(1-Carboxybutan-2-yl)-3-chlorobenzene.

    Reduction: Products include butylbenzene and chlorobenzene.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-3-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Varying Halogens and Alkyl Chains

a) 1-(3-Bromopropoxy)-3-chlorobenzene
  • Formula : C₉H₁₀BrClO
  • Molecular Weight : 249.53 g/mol
  • Key Differences : Replaces the bromobutanyl chain with a bromopropoxy group (ether linkage).
  • Reactivity : The ether oxygen enhances polarity, increasing solubility in polar solvents compared to the purely aliphatic chain in the target compound .
b) 1-(1-Bromoethyl)-3-chlorobenzene
  • Formula : C₈H₈BrCl
  • Molecular Weight : 219.51 g/mol
  • Key Differences : Shorter ethyl chain with bromine at the terminal carbon.
  • Physical Properties : Lower boiling point due to reduced molecular weight and chain length .
c) 1-(1-Azido-2-methylpropyl)-3-chlorobenzene
  • Formula : C₁₀H₁₃ClN₃
  • Molecular Weight : 210.68 g/mol
  • Key Differences : Azido group replaces bromine, introducing explosive reactivity and utility in click chemistry .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Boiling Point/°C NMR (¹H, δ ppm) HRMS (m/z)
1-(1-Bromobutan-2-yl)-3-chlorobenzene 247.56 ~200–220 (est.) δ 1.6–2.1 (m, CH₂), 4.3 (t, BrCH) 246.00 (M⁺)
1-(3-Bromopropoxy)-3-chlorobenzene 249.53 139–148 (8 mmHg) δ 3.8 (t, OCH₂), 4.4 (t, BrCH₂) 248.98 (M⁺)
1-(1-Bromoethyl)-3-chlorobenzene 219.51 ~160–180 (est.) δ 1.8 (d, CH₃), 4.9 (q, BrCH) 218.95 (M⁺)
1-(1-Azido-2-methylpropyl)-3-chlorobenzene 210.68 N/A δ 1.2 (s, CH₃), 4.1 (s, N₃CH) 209.07 (M⁺ - N₂)

Biological Activity

1-(1-Bromobutan-2-yl)-3-chlorobenzene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C10H12BrCl
Molecular Weight: 251.56 g/mol
CAS Number: 108-37-2

The compound consists of a bromobutane chain attached to a chlorobenzene ring, which influences its reactivity and biological properties.

Biological Activity Overview

Research has indicated that 1-(1-Bromobutan-2-yl)-3-chlorobenzene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of halogenated compounds like 1-(1-Bromobutan-2-yl)-3-chlorobenzene.

Case Study: Antimicrobial Efficacy
A study conducted by Wojtanowski et al. (2013) assessed the antimicrobial activities of halogenated compounds against various bacterial strains. The results indicated that compounds with bromine and chlorine substitutions exhibited significant antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

These findings suggest that the presence of halogens enhances the compound's ability to inhibit bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(1-Bromobutan-2-yl)-3-chlorobenzene has also been explored. Research indicates that halogenated aromatic compounds can modulate inflammatory pathways.

Mechanism of Action
The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Anticancer Properties

Emerging research suggests that 1-(1-Bromobutan-2-yl)-3-chlorobenzene may possess anticancer properties. Studies have demonstrated that halogenated compounds can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various halogenated compounds on different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent.

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